5-Chloro-6-isobutoxypyridin-3-OL
Description
5-Chloro-6-isobutoxypyridin-3-OL is a chemical compound with the molecular formula C₉H₁₂ClNO₂ It is a derivative of pyridine, a basic heterocyclic organic compound
Properties
IUPAC Name |
5-chloro-6-(2-methylpropoxy)pyridin-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClNO2/c1-6(2)5-13-9-8(10)3-7(12)4-11-9/h3-4,6,12H,5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILOUKZPAZLUKOB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1=C(C=C(C=N1)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001274492 | |
| Record name | 5-Chloro-6-(2-methylpropoxy)-3-pyridinol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001274492 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1355066-42-0 | |
| Record name | 5-Chloro-6-(2-methylpropoxy)-3-pyridinol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1355066-42-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Chloro-6-(2-methylpropoxy)-3-pyridinol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001274492 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing 5-Chloro-6-isobutoxypyridin-3-OL involves the reaction of 5-chloro-6-isobutoxypyridin-3-ylboronic acid with peracetic acid. The reaction is typically carried out in a mixture of acetic acid and water, cooled to 0°C. The peracetic acid is added slowly, and the reaction mixture is maintained at 0°C for 1.5 hours before being allowed to warm to room temperature for an additional hour .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis methods used in research laboratories can be scaled up for industrial production with appropriate modifications to ensure safety, efficiency, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-6-isobutoxypyridin-3-OL can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The chloro group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Peracetic acid is commonly used as an oxidizing agent.
Reduction: Lithium aluminum hydride is a typical reducing agent.
Substitution: Potassium carbonate and 4-fluorobenzonitrile are used in nucleophilic substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, the substitution of the chloro group with a nitrile group results in the formation of 4-[(5-chloro-6-isobutoxypyridin-3-yl)oxy]benzonitrile .
Scientific Research Applications
5-Chloro-6-isobutoxypyridin-3-OL has several scientific research applications, including:
Pharmaceuticals: It can be used as an intermediate in the synthesis of pharmaceutical compounds.
Chemical Research: It is used in various chemical reactions to study reaction mechanisms and develop new synthetic methods.
Mechanism of Action
The mechanism of action of 5-Chloro-6-isobutoxypyridin-3-OL is not well-documented. like other pyridine derivatives, it is likely to interact with specific molecular targets and pathways in biological systems. Further research is needed to elucidate its exact mechanism of action and molecular targets.
Comparison with Similar Compounds
Similar Compounds
5-Chloro-6-methoxypyridin-3-OL: Similar structure but with a methoxy group instead of an isobutoxy group.
5-Chloro-6-ethoxypyridin-3-OL: Similar structure but with an ethoxy group instead of an isobutoxy group.
Uniqueness
5-Chloro-6-isobutoxypyridin-3-OL is unique due to the presence of the isobutoxy group, which can influence its chemical reactivity and biological activity compared to other similar compounds.
Biological Activity
5-Chloro-6-isobutoxypyridin-3-OL is a pyridine derivative that has garnered attention in various fields of biological and medicinal chemistry due to its potential therapeutic applications. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, relevant case studies, and synthesized data.
Chemical Structure and Properties
This compound features a chloro group and an isobutoxy substituent at specific positions on the pyridine ring. The presence of the isobutoxy group is significant as it can influence both the chemical reactivity and biological activity of the compound.
The precise mechanism of action for this compound remains under investigation. However, similar compounds have shown interactions with various biological targets, such as:
- Ion Channels : It is hypothesized that this compound may interact with voltage-gated sodium channels (Nav), particularly Nav1.7, which plays a critical role in pain signaling pathways. Inhibition of these channels could lead to analgesic effects, making this compound a candidate for pain management therapies .
Biological Activity
Research indicates that this compound exhibits several biological activities:
- Antinociceptive Properties : Preliminary studies suggest that this compound may reduce pain perception by modulating sodium channel activity, similar to other known Nav1.7 inhibitors .
- Pharmaceutical Applications : Its potential as an intermediate in the synthesis of pharmaceuticals highlights its importance in drug development.
- Chemical Reactivity : The compound can undergo various chemical reactions (e.g., oxidation, reduction, and substitution) that may lead to biologically active derivatives.
Case Studies
Several studies have explored the biological implications of compounds similar to this compound:
- A study investigating the effects of pyridine derivatives on pain modulation indicated that modifications to the pyridine structure could enhance or diminish antinociceptive activity. This underscores the importance of structural variations in developing effective analgesics .
- Another research effort focused on the synthesis and characterization of related compounds, revealing insights into their pharmacological profiles and potential therapeutic uses in treating neuropathic pain conditions .
Data Table: Biological Activity Overview
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
